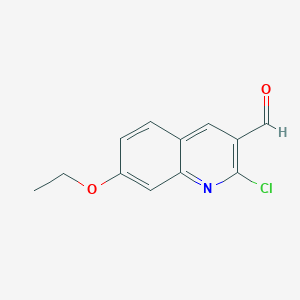

2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Vue d'ensemble

Description

2-Chloro-7-ethoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-ethoxyquinoline-3-carbaldehyde typically involves the functionalization of the quinoline ring. One common method includes the condensation of quinoline derivatives with appropriate reagents to introduce the chloro, ethoxy, and aldehyde groups. For instance, the reaction of 2-chloroquinoline with ethyl iodide in the presence of a base can yield 2-chloro-7-ethoxyquinoline, which can then be oxidized to form the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-7-ethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 2-Chloro-7-ethoxyquinoline-3-carboxylic acid.

Reduction: 2-Chloro-7-ethoxyquinoline-3-methanol.

Substitution: 2-Amino-7-ethoxyquinoline-3-carbaldehyde (when reacted with an amine).

Applications De Recherche Scientifique

2-Chloro-7-ethoxyquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-chloro-7-ethoxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and ethoxy groups can enhance its binding affinity and specificity towards these targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-7-methoxyquinoline-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

2-Chloro-7-fluoroquinoline-3-carbaldehyde: Contains a fluoro group at the 7-position instead of an ethoxy group.

Uniqueness

2-Chloro-7-ethoxyquinoline-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Activité Biologique

2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the chloro group at the second position and the ethoxy group at the seventh position, along with an aldehyde functional group at the third position, contributes to its unique chemical properties and reactivity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. The chloro and ethoxy groups can enhance binding affinity and specificity towards these targets.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

- Membrane Interaction : Similar compounds have shown membranolytic activity, disrupting bacterial membranes and leading to cell death.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 11.00 ± 0.03 | |

| Escherichia coli | 12.00 ± 0.00 | |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | |

| Streptococcus pyogenes | 11.00 ± 0.02 |

In a study evaluating various quinoline derivatives, compounds derived from this compound showed significant antibacterial activity against multiple strains, with comparable efficacy to standard antibiotics like amoxicillin .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay:

This indicates that it possesses strong radical scavenging capabilities, which may contribute to its therapeutic potential.

Case Studies and Research Findings

-

Synthesis and Evaluation of Antibacterial Activity :

A study synthesized several derivatives from 2-chloroquinoline-3-carbaldehyde, including those with ethoxy substituents. These compounds were screened for antibacterial activity against common pathogens and showed promising results, particularly against E. coli and S. aureus. -

Molecular Docking Studies :

In silico studies have indicated that derivatives of this compound exhibit strong binding affinities for bacterial targets such as topoisomerase IIβ and DNA gyrase B, suggesting a mechanism for their antibacterial effects . -

Toxicity Assessment :

Toxicity predictions using ProTox-II indicated that synthesized compounds from this class were inactive in terms of hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity, making them suitable candidates for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-7-ethoxyquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation reactions. For example, refluxing this compound with a precursor (e.g., triaminopyridine) in dioxane catalyzed by glacial acetic acid (AcOH) for 3 hours yields pyridinone derivatives . Alternatively, using ceric ammonium nitrate (CAN) in acetonitrile at room temperature reduces reaction time to 0.5 hours, forming Schiff bases .

- Key Variables : Catalyst choice (AcOH vs. CAN) affects reaction kinetics and purity. AcOH requires reflux, while CAN operates under milder conditions. TLC monitoring and recrystallization in CH3CN are standard purification steps .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Techniques : Single-crystal X-ray diffraction (using SHELXL97 for refinement) confirms planarity of the quinoline core and distortions in the aldehyde group . Geometric parameters (e.g., C–Cl bond length: ~1.73 Å, C=O bond: ~1.21 Å) align with DFT-computed values .

- Complementary Methods : NMR (¹H/¹³C), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry validate molecular weight and functional groups .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the aldehyde group in this compound during Schiff base formation?

- Mechanism : The aldehyde undergoes nucleophilic attack by amines, forming imine linkages. Computational studies (DFT) suggest electron-withdrawing effects from the chloro and ethoxy groups polarize the aldehyde, enhancing electrophilicity .

- Experimental Validation : Reaction with triaminopyridine under CAN catalysis shows a 78% yield, with steric hindrance from the ethoxy group influencing regioselectivity .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact the compound’s crystallographic and electronic properties?

- Comparative Analysis : Replacing methoxy (in 2-chloro-7-methoxyquinoline-3-carbaldehyde) with ethoxy increases steric bulk, slightly distorting the quinoline ring (torsion angle: ~5° vs. 3° in methoxy analogs) .

- Electronic Effects : Ethoxy’s +I effect marginally reduces electron density at the aldehyde group compared to methoxy, as shown by Hammett constants (σₚ: 0.24 for OEt vs. 0.12 for OMe) .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

- Case Study : Discrepancies in Schiff base yields (e.g., 70–85% in AcOH vs. 78–82% in CAN) arise from catalyst efficiency and side reactions. Systematic optimization (e.g., varying solvent polarity, catalyst loading) and HPLC-MS monitoring identify byproducts .

- Data Reconciliation : Cross-referencing crystallographic data (e.g., CCDC 705551) with computational models resolves ambiguities in bond angles or dihedral strains .

Q. Methodological Guidance

Q. How can computational chemistry (DFT, MD) predict the behavior of this compound in complex reactions?

- Workflow :

Optimize geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO-LUMO gap ~4.2 eV) .

Simulate reaction pathways (e.g., aldol condensation) with transition-state analysis (NEB method) .

Validate with experimental spectroscopic data (e.g., NMR chemical shifts ±0.3 ppm tolerance) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent aldehyde oxidation.

- Handling : Use anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis. Purity checks via melting point (mp: 148–150°C for analogs ) and HPLC (≥95% purity) are recommended .

Propriétés

IUPAC Name |

2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWVEXSCELRQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=NC(=C(C=C2C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354258 | |

| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129798-05-6 | |

| Record name | 2-chloro-7-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.